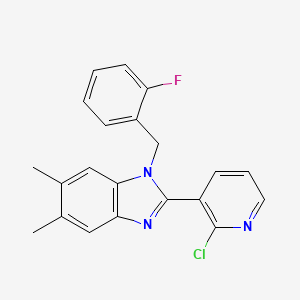![molecular formula C20H13ClN2OS B2545145 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide CAS No. 307326-18-7](/img/structure/B2545145.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus . .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of bacteria, leading to their death .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives are known to exhibit antibacterial activity, indicating that they likely cause changes at the molecular and cellular levels that inhibit bacterial growth .
Biochemical Analysis
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydrofolate reductase, where it acts as an inhibitor, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound has been shown to bind to tubulin, inhibiting its polymerization and thus interfering with microtubule formation . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating the intrinsic pathway, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, by inhibiting the phosphorylation of Akt, resulting in reduced cell survival and proliferation . Furthermore, this compound has been observed to downregulate the expression of genes involved in cell cycle progression, such as cyclin D1 and c-Myc . These cellular effects underscore its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of dihydrofolate reductase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues . Additionally, this compound interacts with tubulin at the colchicine-binding site, preventing tubulin polymerization and disrupting microtubule dynamics . These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to the development of resistance in some cell lines . This resistance is often associated with increased expression of efflux pumps and alterations in drug target sites . Despite these challenges, this compound remains a valuable tool for studying cellular processes and developing new therapeutic strategies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity . These findings underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels . Additionally, this compound has been shown to inhibit the activity of certain metabolic enzymes, such as lactate dehydrogenase, thereby affecting cellular energy production . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by organic anion transporters, which facilitate its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which aid in its stabilization and prevent degradation . These interactions contribute to the compound’s effective distribution and localization within cells, enhancing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing cytochrome c release . The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the use of triethylamine (TEA) in chloroform as a solvent . The reaction conditions are relatively mild, and high yields can be achieved using dimethylformamide as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential anticancer properties and is being studied for its ability to inhibit tumor growth.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-(benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Acts as a fluorescent pigment dyeing substrate and has β-D-galactosidase activities. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRZUGGDPZHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2545062.png)
![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)
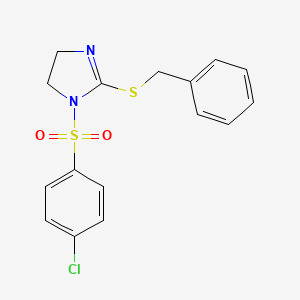
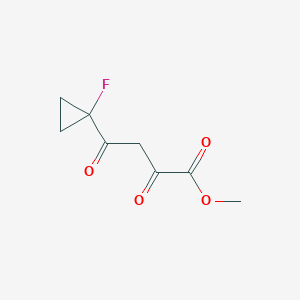
![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)
![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)
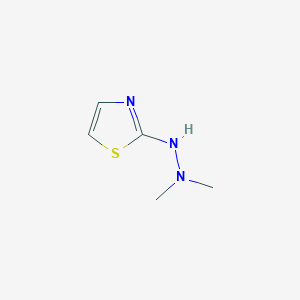
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)
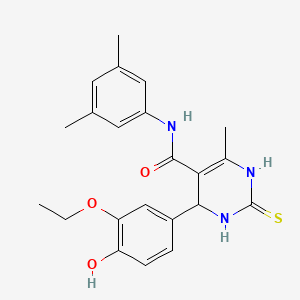
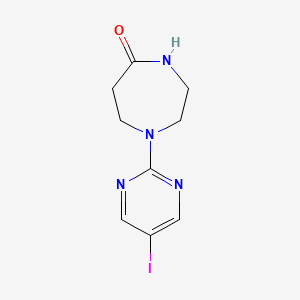
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)
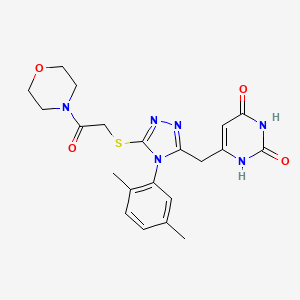
![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)
